molecular formula C17H11Br2N3O4 B7467071 [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

[2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

Cat. No. B7467071
M. Wt: 481.1 g/mol
InChI Key: RTIOAPLCWYTWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate, also known as DBOPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBOPC is a member of the phthalazine family of compounds, which have been shown to possess a wide range of biological activities. In

Mechanism of Action

The mechanism of action of [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is not fully understood, but it is thought to involve the inhibition of ion channels, particularly voltage-gated sodium channels. By blocking these channels, [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate may disrupt the normal electrical signaling in cells, leading to cell death or dysfunction.
Biochemical and Physiological Effects:
[2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels, [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the activity of several signaling pathways involved in cell growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate in lab experiments is its high potency and specificity. Because it targets specific ion channels and signaling pathways, [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate can be used to study the function of these targets with high precision. However, one limitation of using [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is its potential toxicity. Because it can disrupt normal cellular signaling, [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate may have off-target effects that could limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. One area of interest is the development of new analogs of [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate with improved efficacy and safety profiles. Another area of interest is the use of [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate in combination with other drugs or therapies to enhance their effectiveness. Finally, there is a need for further research to fully understand the mechanism of action of [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate and its potential applications in various scientific research areas.

Synthesis Methods

[2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of 2,4-dibromoaniline with ethyl 4-oxo-3H-phthalazine-1-carboxylate in the presence of a suitable catalyst. The resulting product can be purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

[2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In neuroscience, [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been studied for its potential use as a tool to study the role of ion channels in neuronal signaling. In drug discovery, [2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

[2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Br2N3O4/c18-9-5-6-13(12(19)7-9)20-14(23)8-26-17(25)15-10-3-1-2-4-11(10)16(24)22-21-15/h1-7H,8H2,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIOAPLCWYTWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)NC3=C(C=C(C=C3)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Br2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

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